palmarumycin CP2

Description

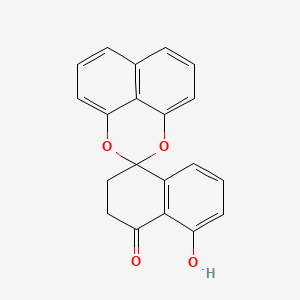

Structure

3D Structure

Properties

Molecular Formula |

C20H14O4 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

8-hydroxyspiro[2,3-dihydronaphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1-one |

InChI |

InChI=1S/C20H14O4/c21-14-7-3-6-13-19(14)15(22)10-11-20(13)23-16-8-1-4-12-5-2-9-17(24-20)18(12)16/h1-9,21H,10-11H2 |

InChI Key |

BGMMZNMDIABGHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(C3=C(C1=O)C(=CC=C3)O)OC4=CC=CC5=C4C(=CC=C5)O2 |

Synonyms |

palmarumycin CP2 |

Origin of Product |

United States |

Natural Occurrence and Bioproduction of Palmarumycin Cp2

Methodologies for Isolation and Purification of Palmarumycin CP2 from Biological Matrices

Chromatographic Techniques (e.g., Normal Phase High-Performance Liquid Chromatography)

The purification of this compound from crude fungal extracts relies on a series of chromatographic steps. An initial separation is typically performed using open column chromatography over a silica (B1680970) gel stationary phase si.edu. Fractions are eluted using a gradient system, often starting with non-polar solvents like hexanes and gradually increasing polarity with solvents such as dichloromethane (B109758) and methanol (B129727) si.edu.

For final purification, Normal Phase High-Performance Liquid Chromatography (NP-HPLC) is a highly effective technique. This method uses a polar stationary phase and a non-polar mobile phase, which provides excellent resolution for separating moderately polar isomers and compounds that are not well-retained in reverse-phase systems sepscience.comshimadzu.com. In a documented isolation of this compound, a fraction from a preliminary silica gel column was subjected to NP-HPLC si.edu. The specific conditions used are detailed in the table below.

Table 2: NP-HPLC Parameters for this compound Purification

| Parameter | Specification |

| Column | YMC-Pack SIL (150 x 10 mm) |

| Stationary Phase | Silica (Normal Phase) |

| Mobile Phase | 80% Hexanes / 20% Chloroform (B151607) (CHCl₃) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 254 nm |

| Data sourced from a study on the isolation of constituents from Edenia sp. si.edu |

This NP-HPLC step successfully yielded pure, solid this compound from the complex mixture of fungal metabolites si.edu. In some instances, fractions containing this compound are of sufficient purity after initial column chromatography that the compound can be isolated simply by recrystallization from a suitable solvent like dichloromethane researchgate.net.

Extraction and Enrichment Protocols from Fungal Fermentation Broths and Mycelia

The isolation of this compound begins with the large-scale fermentation of the producing fungus, such as Edenia sp., in a suitable liquid medium (e.g., malt (B15192052) extract broth) for several days si.edu. Following incubation, the first step is to separate the fungal biomass (mycelia) from the liquid culture filtrate (broth). This is typically achieved by filtration semanticscholar.orgsi.edu. Both the mycelia and the filtrate are processed to extract the secondary metabolites, as compounds like this compound can be present in both fractions.

Extraction from Culture Filtrate (Broth): The cell-free broth is subjected to liquid-liquid extraction with an organic solvent. The choice of solvent depends on the polarity of the target compounds. For this compound and related metabolites, solvents such as hexanes or ethyl acetate (B1210297) are commonly used semanticscholar.orgsi.edu. The process involves exhaustively extracting the filtrate with the chosen solvent. The organic phases are then combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract semanticscholar.orgsi.edu.

Extraction from Mycelia: The filtered mycelia are first dried to remove water; this can be done in an oven at a controlled temperature or by freeze-drying nih.govbioline.org.br. The dried mycelia are then ground into a fine powder to increase the surface area for extraction mdpi.comejbiotechnology.infonih.gov. The powdered biomass is extracted with organic solvents. A mixture of methanol and chloroform (e.g., 9:1 v/v) is often used, sometimes with the aid of sonication to enhance extraction efficiency mdpi.comejbiotechnology.infonih.gov. The solvent is then filtered to remove the solid biomass, and the resulting extract is concentrated under vacuum to yield a crude mycelial extract semanticscholar.org. In some protocols, the mycelial and broth extracts are pooled if they show similar profiles on Thin-Layer Chromatography (TLC) before proceeding to chromatographic purification nih.gov.

The table below outlines a typical extraction sequence.

Table 3: General Protocol for Extraction of this compound

| Step | Procedure | Purpose |

| 1. Fermentation | Culture the fungus (e.g., Edenia sp.) in liquid broth on a shaker for ~15 days. | To generate sufficient biomass and promote secondary metabolite production. |

| 2. Filtration | Separate the mycelia from the culture broth using filtration. | To isolate the two main sources of the compound. |

| 3. Broth Extraction | Perform liquid-liquid extraction on the filtrate with a solvent like hexanes or ethyl acetate. | To transfer non-polar to moderately polar metabolites from the aqueous broth to an organic phase. |

| 4. Mycelia Extraction | Dry, powder, and extract the mycelia with a solvent system (e.g., methanol-chloroform). | To isolate metabolites contained within the fungal cells. |

| 5. Concentration | Evaporate the solvent from both extracts under reduced pressure. | To obtain a concentrated crude extract for further purification. |

Structural Elucidation and Stereochemical Characterization of Palmarumycin Cp2

Advanced Spectroscopic Methodologies for Structural Determination

The initial elucidation of palmarumycin CP2's planar structure and connectivity relied heavily on a suite of sophisticated spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: COSY, NOESY, HSQC, HMBC, DEPT)

A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques was instrumental in piecing together the molecular framework of this compound. nih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) helped in distinguishing between CH, CH₂, and CH₃ groups. nih.gov

Two-dimensional NMR experiments provided crucial connectivity information. Correlation Spectroscopy (COSY) identified proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlated protons with their directly attached carbons. nih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment was particularly vital, revealing long-range correlations between protons and carbons, which helped to connect the different structural fragments. nih.gov Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provided information about the spatial proximity of protons, aiding in the initial stereochemical assignments. nih.gov The collective data from these extensive NMR studies were pivotal in establishing the fundamental structure of this compound. nih.govcapes.gov.br

Below is a table summarizing the ¹H and ¹³C NMR spectral data for this compound.

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1' | 196.19 | |

| 2' | 34.42 | 2.80 (t, J = 6.3 Hz) |

| 3' | 29.85 | 2.51 (t, J = 6.3 Hz) |

| 4a' | 132.95 | |

| 5' | 127.93 | 7.59 (m) |

| 6' | 121.93 | 7.28 (m) |

| 7' | 127.48 | 7.42 (m) |

| 8' | 160.87 | |

| 8a' | 113.42 | |

| 2 | 98.80 | |

| 3 | 147.73 | |

| 4 | 109.31 | 6.96 (dd, J = 7.4, 1.0 Hz) |

| 5 | 120.72 | 7.42 (m) |

| 6 | 127.48 | 7.42 (m) |

| 7 | 113.42 | 6.96 (dd, J = 7.4, 1.0 Hz) |

| 8 | 147.73 | |

| 4a | 109.35 | |

| 8a | 134.20 | |

| 9 | 109.35 | |

| 10 | 134.20 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the elemental composition of this compound. si.edu This technique provides a highly precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. thermofisher.comchromatographyonline.com For this compound, HRMS analysis established the molecular formula as C₂₀H₁₄O₄. si.edu This information was critical in corroborating the structural data obtained from NMR spectroscopy.

Chiroptical Methods (e.g., Circular Dichroism Spectroscopy)

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, played a significant role in probing the stereochemical nature of this compound. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. uconn.edu The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of stereocenters. uconn.eduresearchgate.net In the study of this compound and related compounds, CD spectroscopy provided essential data that, when compared with quantum chemical calculations, helped to assign the absolute stereochemistry. acs.org

Application of X-ray Crystallography for Absolute Configuration and Structural Confirmation

While spectroscopic methods provided a robust hypothesis for the structure of this compound, the definitive and unambiguous confirmation of its three-dimensional structure and absolute configuration was achieved through single-crystal X-ray crystallography. nih.govnih.gov This powerful analytical technique involves diffracting X-rays through a crystalline sample of the compound. usda.gov The resulting diffraction pattern allows for the precise determination of the spatial coordinates of each atom in the molecule, providing an exact model of the molecular structure. rsc.org For this compound, X-ray crystallographic analysis not only confirmed the connectivity established by NMR but also unequivocally determined the absolute configuration of its chiral centers. nih.gov

Delineation of Stereochemical Aspects and Conformational Analysis

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. libretexts.org Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. sathyabama.ac.inwashington.edu

Chemical Synthesis and Analog Generation of Palmarumycin Cp2

Total Synthesis Strategies for Palmarumycin CP2

The construction of the characteristic spiroketal core of this compound has been the central challenge in its total synthesis. Researchers have developed several innovative approaches to assemble this complex architecture.

Direct Acetalization Approaches Utilizing 1,8-Dihydroxynaphthalene

A prominent and convergent strategy for the synthesis of this compound and its analogs involves the direct acid-catalyzed acetalization of a suitable tetralone derivative with 1,8-dihydroxynaphthalene (1,8-DHN). mdpi.comresearchgate.netrsc.orgresearchgate.netyork.ac.uk This method efficiently establishes the core spirobisnaphthalene skeleton.

In a notable synthesis, 5-methoxytetralone was condensed with 1,8-DHN under acidic conditions (e.g., p-toluenesulfonic acid or sulfuric acid) to furnish the spiroacetal intermediate. This key intermediate then undergoes further functional group manipulations, including benzylic oxidation and demethylation, to yield this compound. The efficiency of this acetalization step can be influenced by factors such as the choice of acid catalyst and reaction conditions. While this approach has been successful for this compound and several related compounds, the presence of sensitive substituents, such as an 8-hydroxyl group on the tetralone, can render the direct acetalization problematic. mdpi.comresearchgate.netresearchgate.net

Table 1: Key Intermediates and Reagents in Direct Acetalization Approach

| Starting Material | Coupling Partner | Acid Catalyst | Key Intermediate |

| 5-Methoxytetralone | 1,8-Dihydroxynaphthalene | p-Toluenesulfonic acid | Spiroacetal |

This table summarizes the core components of the direct acetalization strategy for synthesizing the palmarumycin spiroketal core.

Diels-Alder Reaction Pathways in Spiroketal Construction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been applied to the synthesis of the palmarumycin framework. researchgate.netresearchgate.netwikipedia.org This [4+2] cycloaddition strategy offers a different bond disconnection approach to the spiroketal system.

One such synthesis utilized the Diels-Alder reaction of a benzoquinone 1,8-dihydroxynaphthalene acetal (B89532) with 1-methoxy-1,3-butadiene. researchgate.net The resulting cycloadduct contains the necessary carbon framework, which can then be elaborated through a series of transformations, including dehydrogenation and methyl ether cleavage, to afford this compound. researchgate.net This pathway provides an alternative to the direct acetalization method for constructing the core structure.

Benzylic Oxidation Methodologies in Synthetic Routes

A crucial step in many total syntheses of this compound is the introduction of the C4-carbonyl group via benzylic oxidation. mdpi.comnih.govcapes.gov.br This transformation is typically performed on a spiroacetal intermediate that lacks the ketone functionality.

Various oxidizing agents have been employed for this purpose. A common method involves the use of pyridinium (B92312) dichromate (PDC) in the presence of tert-butyl hydroperoxide (TBHP). mdpi.com This system effectively oxidizes the benzylic position of the cyclohexane (B81311) ring to the corresponding ketone. mdpi.com Another reported methodology utilizes dirhodium caprolactamate as a catalyst for benzylic oxidation with TBHP under mild conditions, which has been applied in a formal synthesis of this compound. nih.govcanterbury.ac.nz The choice of oxidant and reaction conditions is critical to achieve high yields and avoid overoxidation or undesired side reactions.

Table 2: Benzylic Oxidation Reagents for this compound Synthesis

| Oxidizing System | Catalyst/Additive | Outcome |

| Pyridinium dichromate (PDC), tert-butyl hydroperoxide (TBHP) | Celite | Ketone formation |

| Dirhodium caprolactamate, tert-butyl hydroperoxide (TBHP) | Sodium bicarbonate | Benzylic carbonyl compound |

This table highlights different reagent systems used for the key benzylic oxidation step.

Unified Synthetic Approaches to Palmarumycin and Preussomerin Skeletons

The structural relationship between the palmarumycins and the preussomerins, another class of spirobisnaphthalene natural products, has prompted the development of unified synthetic strategies that can access both skeletons from a common intermediate. google.comacs.orgresearchgate.netnih.gov These approaches offer synthetic efficiency and allow for the exploration of the chemical space around both natural product families.

Barrett and colleagues have reported a unified approach that led to the synthesis of several palmarumycins, including CP2, and also provided access to the preussomerin framework. acs.org Their strategy hinges on a key spiroketal intermediate that can be divergently converted to either palmarumycin or preussomerin-type structures. A highlight of some of these unified approaches is a potentially biomimetic oxidative spirocyclization to form the bis-spiroketal system characteristic of the preussomerins. acs.orgnih.gov

Semi-Synthesis and Derivatization of this compound Precursors

Semi-synthesis, starting from naturally occurring or readily available precursors, provides an alternative route to this compound and its analogs. This approach can be more efficient than total synthesis, especially for generating a library of related compounds for biological evaluation. canterbury.ac.nz

The derivatization of advanced intermediates or precursors allows for the introduction of various functional groups, leading to the creation of novel analogs. usask.camdpi-res.com For example, modifications at different sites of the palmarumycin core structure can be explored to probe the structure-activity relationships. This can involve altering hydrophobic interactions or modifying the enone functionality.

Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship Studies

The synthesis of novel analogs of this compound is crucial for understanding the relationship between its chemical structure and biological activity (SAR). By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological effects.

The design of these analogs often focuses on several key areas of the molecule. For instance, modifications to the aromatic naphthalene (B1677914) rings, the spiroketal core, and the cyclohexanone (B45756) ring can all influence the compound's properties. The synthesis of these analogs often employs the same key reactions developed for the total synthesis of the natural product itself, such as direct acetalization and benzylic oxidation. mdpi.comresearchgate.net The biological evaluation of these synthesized analogs can then provide valuable insights into the SAR of the palmarumycin class of compounds. researchgate.netresearchgate.net

Preclinical Biological Activities and Pharmacological Investigations of Palmarumycin Cp2

Antifungal Activity Profiles of Palmarumycin CP2

The antifungal properties of this compound have been evaluated against a range of fungi, including those that are pathogenic to plants and those that exist as endophytes within plant tissues.

Efficacy Against Phytopathogenic Fungi

Research into the effects of this compound on economically important phytopathogenic microorganisms has yielded specific results. In a study investigating compounds isolated from the endophytic fungus Edenia gomezpompae, this compound was tested against two fungoid oomycetes, Phytophthora capsici and Phytophthora parasitica, and two fungi, Fusarium oxysporum and Alternaria solani. The findings indicated that this compound was not bioactive against any of these tested phytopathogens. nih.govusda.gov In contrast, other compounds isolated from the same fungus, namely preussomerins EG1, EG2, and EG3, displayed significant growth inhibition against all the tested phytopathogens. nih.govusda.gov

| Phytopathogenic Fungus | Observed Activity of this compound | Reference |

|---|---|---|

| Phythophtora capsici | Not bioactive | nih.govusda.gov |

| Phythophtora parasitica | Not bioactive | nih.govusda.gov |

| Fusarium oxysporum | Not bioactive | nih.govusda.gov |

| Alternaria solani | Not bioactive | nih.govusda.gov |

Effects on Endophytic Fungi and Allelochemical Potential

The bioactivity of this compound was also assessed against three endophytic fungi: Colletotrichum sp., Phomopsis sp., and Guignardia manguifera. nih.govusda.gov Similar to the results with phytopathogenic fungi, this compound did not exhibit any biological activity against these endophytic fungi. nih.gov This lack of activity suggests that, within the ecological context of its source fungus, this compound may not play a direct role in inhibiting competing endophytic fungi, a phenomenon known as allelopathy. nih.gov

Comparative Analysis with Related Spiroketals

When compared to other naphthoquinone spiroketals isolated from the same source, this compound demonstrated a notable lack of antifungal activity. nih.gov Preussomerins EG1, EG2, and EG3, which share a similar spiroketal core structure, all showed significant growth inhibition against the tested phytopathogens, with IC50 values ranging from 20 to 170 µg/ml. nih.gov Preussomerin EG1 was identified as the most potent among them. nih.govusda.gov This comparative analysis highlights that specific structural features present in the preussomerins, but absent in this compound, are likely crucial for antifungal efficacy. nih.gov The palmarumycins and preussomerins belong to a family of natural products characterized by a 1,8-dihydroxynaphthalene-derived spiroketal unit.

Antileishmanial Efficacy of this compound

Despite its limited antifungal profile, this compound has shown promising activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.

Inhibition of Leishmania donovani (Amastigote Form) in in vitro Models

In a bioassay-directed fractionation of extracts from the fungus Edenia sp., this compound was identified as one of five antileishmanial compounds. si.edu It demonstrated significant inhibition of the growth of Leishmania donovani in its amastigote form, which is the clinically relevant stage of the parasite that resides within host macrophages. si.edu The in vitro study determined the IC50 value of this compound to be 3.93 µM against L. donovani amastigotes. si.eduacs.org

| Compound | IC50 against L. donovani (amastigote) (µM) | Reference |

|---|---|---|

| This compound | 3.93 | si.eduacs.org |

| Preussomerin EG1 | 0.12 | si.edu |

| Palmarumycin CP17 | 1.34 | si.edu |

| Palmarumycin CP18 | 0.62 | si.edu |

| CJ-12,371 | 8.40 | si.edu |

Selective Antiprotozoal Activity Compared to Other Parasites

An important aspect of the pharmacological investigation of this compound is its selectivity. When tested against other protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease), this compound was found to be inactive at a concentration of 10 µg/mL. si.eduacs.org This indicates that the antiprotozoal activity of this compound is selective for Leishmania parasites. si.eduacs.org This selectivity is a desirable characteristic for a potential therapeutic agent, as it suggests a lower likelihood of off-target effects. si.edu

Preclinical in vivo Studies in Animal Models of Leishmaniasis

While several palmarumycin compounds have demonstrated antileishmanial activity, specific preclinical in vivo studies in animal models for leishmaniasis using this compound are not extensively documented in publicly available research. However, related compounds have shown promise. For instance, palmarumycin CP18 has been noted for its significant inhibition of Leishmania donovani growth in its amastigote form, coupled with low cytotoxicity to Vero cells. researchgate.net This highlights the potential of the palmarumycin scaffold in antileishmanial drug discovery. The development of effective animal models, such as mouse and hamster models, is a crucial step for the preclinical assessment of new antileishmanial drug candidates. mdpi.comfrontiersin.org These models are essential for evaluating the efficacy and safety of compounds before they can be considered for human trials. mdpi.comnih.gov

Antimicrobial and Antibacterial Spectrum of this compound

This compound is a member of the palmarumycin family, which is recognized for its antibiotic properties. ontosight.ai The spirobisnaphthalenes, including palmarumycins, exhibit a range of biological activities, such as antibacterial and antifungal effects. researchgate.netresearchgate.netmdpi.com Research has shown that palmarumycin CP3 has greater antibacterial and antifungal activity compared to this compound. Palmarumycin C3 has demonstrated stronger antimicrobial activities than palmarumycin C2. researchgate.net The broader family of palmarumycins has been isolated from various fungal sources and has shown activity against several bacteria and fungi. researchgate.net For example, purified amoebicins have shown an antibiotic effect against Bacillus megaterium, Corynebacterium glutamicum, and Sarcina sp. researchgate.net

The following table provides a simplified overview of the antimicrobial spectrum of the palmarumycin family, noting that the specific activity can vary between individual compounds.

| Microorganism Type | General Activity of Palmarumycins |

| Gram-Positive Bacteria | Moderate |

| Gram-Negative Bacteria | Limited |

| Fungi | Broad |

| Yeasts | Moderate |

Antitumor and Anticancer Potential of this compound and its Derivatives

The palmarumycin family of compounds, including this compound, has garnered interest for its potential applications in oncology due to its antitumor activities. ontosight.airsc.org

A key mechanism underlying the anticancer potential of palmarumycins is the inhibition of the thioredoxin (Trx) system. The cytosolic Trx system, which includes thioredoxin-1 (Trx-1) and thioredoxin reductase-1 (TrxR-1), is a critical regulator of cell growth and survival. nih.gov Trx-1 is often overexpressed in many human cancers, which is associated with increased cell proliferation and decreased apoptosis. nih.govnih.gov

Palmarumycin CP1, a closely related compound to CP2, has been identified as a potent inhibitor of TrxR-1. nih.govnih.gov This inhibition is a promising strategy for cancer therapy as it can disrupt the redox balance in cancer cells. Analogs of palmarumycin CP1 have also demonstrated potent and selective inhibition of thioredoxin or thioredoxin reductase. While direct studies on this compound's effect on the thioredoxin system are less common, the activity of its close analogs suggests a similar potential mechanism of action. The development of water-soluble prodrugs of palmarumycin analogs, such as PX-916, has been a significant step to overcome the insolubility of these compounds for in vivo applications. nih.govnih.gov

This compound and its derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.net The palmarumycin family, in general, shows broad cytotoxic activities. rsc.org For instance, pediocin CP2 has demonstrated dose-dependent inhibition against HepG2, HeLa, and MCF-7 human cancer cell lines. nih.gov

The table below summarizes the in vitro cytotoxic activity of some palmarumycin-related compounds against different cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50/LD50) | Reference |

| Palmarumycin CP1 | MCF-7 (Breast) | ~1.0 µM | scielo.br |

| Pediocin CP2 | MCF-7 (Breast) | High Inhibition at 25 µg/ml | nih.gov |

| Pediocin CP2 | HepG2 (Liver) | High Inhibition at 25 µg/ml | nih.gov |

| Palmarumycin BG5 | MCF-7 (Breast) | IC50 7.6 µM | rsc.org |

| Palmarumycin BG5 | HL60 (Leukemia) | IC50 1.9 µM | rsc.org |

| Guignardin E | HeLa (Cervical) | LD50 1.32 µM | rsc.org |

| Palmarumycin C1 | HeLa (Cervical) | LD50 1.24 µM | rsc.org |

The translation of in vitro findings to in vivo models is a critical step in drug development. researchgate.netwellbeingintlstudiesrepository.org While specific in vivo efficacy studies for this compound in animal tumor models are not widely reported, research on related compounds provides valuable insights. The major challenge for in vivo studies with palmarumycins has been their poor solubility. nih.govaacrjournals.org

To address this, a water-soluble prodrug of a palmarumycin CP1 analog, PX-916, was developed. nih.govnih.gov PX-916 demonstrated excellent antitumor activity in several animal tumor models, including A-673 rhabdomyosarcoma, SHP-77 small cell lung cancer, and MCF-7 breast cancer xenografts in mice. nih.gov In some cases, complete tumor regressions were observed. nih.gov These studies underscore the therapeutic potential of the palmarumycin scaffold in an in vivo setting, suggesting that if formulation challenges are overcome, this compound and its derivatives could also show significant antitumor effects in animal models. dovepress.com

In vitro Cytotoxicity Assessments on Cancer Cell Lines

Enzyme Inhibition and Modulation by this compound

The biological activities of this compound and related compounds are often linked to their ability to inhibit or modulate the activity of various enzymes. dntb.gov.uabvsalud.org As discussed previously, a primary target for the anticancer activity of palmarumycins is the enzyme thioredoxin reductase. nih.govscielo.br The inhibition of TrxR-1 by palmarumycin analogs disrupts cellular redox homeostasis, leading to cancer cell death. nih.govnih.gov

Beyond the thioredoxin system, the broader class of spirobisnaphthalenes, to which palmarumycins belong, has been reported to have enzyme-inhibitory activities. researchgate.net The specific enzymes inhibited by this compound, other than the presumed activity on TrxR based on its structural analogs, require further detailed investigation. The diverse biological effects of palmarumycins, from antimicrobial to antitumor, suggest that they may interact with multiple enzymatic pathways.

Mechanistic Investigations and Structure Activity Relationship Sar of Palmarumycin Cp2

Identification of Cellular and Molecular Targets of Palmarumycin CP2

This compound, a member of the naphthoquinone spiroketal class of natural products, has been the subject of investigations to determine its biological targets. nih.gov Research has demonstrated that this compound exhibits selective cytotoxic activities against a range of human cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). nih.gov This suggests that its molecular targets are involved in essential cellular processes that, when disrupted, lead to cell death in these malignant cells.

While direct studies on this compound are specific, extensive research on its close analogue, palmarumycin CP1, provides significant insight into its likely molecular mechanism. The thioredoxin (Trx) redox system, particularly the enzyme thioredoxin reductase-1 (TrxR-1), has been identified as a primary target for palmarumycin CP1. nih.gov TrxR-1 is a key regulator of cellular growth and survival, and its overexpression is common in many human tumors, contributing to increased cell proliferation and decreased apoptosis. nih.gov Given the structural similarity, TrxR-1 is a highly probable molecular target for this compound as well.

Further studies have explored other potential targets. In one investigation, this compound was assessed for its ability to inhibit protein tyrosine phosphatases (PTPs), such as Cdc25. dtic.mil These enzymes are critical for cell cycle progression. While other compounds in the study showed more potent inhibition, the testing of this compound against these phosphatases indicates an exploratory effort to identify its full range of molecular interactions. dtic.mil

Table 1: Identified Cellular and Molecular Targets for this compound and its Analogues

| Compound | Target Type | Specific Target/Cell Line | Observed Effect |

|---|---|---|---|

| This compound | Cancer Cell Line | HepG2, HeLa, MCF-7, HT-29 | Selective Cytotoxicity nih.gov |

| This compound | Enzyme | Protein Tyrosine Phosphatases (e.g., Cdc25) | Tested for inhibitory activity dtic.mil |

| Palmarumycin CP1 | Enzyme | Thioredoxin Reductase-1 (TrxR-1) | Potent Inhibition nih.gov |

Elucidation of Biochemical Pathways Modulated by this compound

The modulation of biochemical pathways by this compound is intrinsically linked to its molecular targets. The inhibition of the thioredoxin system by its analogue, palmarumycin CP1, has profound downstream effects on critical signaling pathways. nih.gov The Trx/TrxR system is central to maintaining cellular redox balance and regulates the activity of numerous transcription factors and enzymes through the reduction of disulfide bonds. nih.gov

Inhibition of TrxR-1 leads to the disruption of pathways that control cell growth, proliferation, and survival. nih.gov Specifically, the activity of transcription factors like hypoxia-inducible factor-1α (HIF-1α) is suppressed. nih.gov HIF-1α is a crucial mediator of the cellular response to low oxygen and promotes angiogenesis and cell survival, making it a key target in cancer therapy. The inhibition of TrxR-1 by palmarumycin analogues has been shown to block Trx-1 signaling, leading to the subsequent inhibition of HIF-1α and Vascular Endothelial Growth Factor (VEGF) in tumors. nih.gov This demonstrates a clear mechanism by which these compounds disrupt tumor growth and angiogenesis pathways.

Furthermore, the investigation into this compound's effect on cell cycle-related phosphatases like Cdc25 points toward a potential role in modulating cell cycle progression. dtic.mil Cdc25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which drive the cell through different phases of its cycle. dtic.mil Inhibition of these enzymes would lead to cell cycle arrest, a common mechanism for anticancer agents. dtic.mil

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.org For this compound and its analogues, SAR studies aim to identify the structural components essential for their bioactivity and to guide the synthesis of new derivatives with improved efficacy. ccspublishing.org.cnnih.gov

The bioactivity of the palmarumycin family is centered on its distinctive naphthoquinone spiroketal core structure. This rigid skeleton correctly orients the functional groups for interaction with biological targets. SAR studies have highlighted several key structural motifs:

The Enone Functionality : The α,β-unsaturated ketone (enone) within the cyclohexenone ring is a critical feature. This electrophilic site is believed to be a key point of interaction, potentially via a Michael addition reaction with nucleophilic residues (such as cysteine) in target enzymes like TrxR-1. Modifications to this enone system are predicted to have a significant impact on biological activity.

The Spiroketal : This central spirocyclic acetal (B89532) is a defining feature that imparts conformational rigidity to the entire structure, which is often crucial for selective binding to a biological target.

Hydroxyl Groups : The phenolic hydroxyl groups on the aromatic rings can act as both hydrogen bond donors and acceptors, providing additional points of interaction and anchoring within a target's active site.

The synthesis of various palmarumycin analogues has provided valuable data on how specific structural changes affect biological activity. These studies are crucial for optimizing the parent compound into a potential therapeutic agent.

Modification of the Enone System : It has been proposed that introducing polar groups near the enone function could create additional binding points and potentially enhance activity.

Solubility Enhancement : A significant challenge with early palmarumycin analogues was their poor solubility, which limited their therapeutic development. nih.gov This was addressed by creating PX-916, a water-soluble phosphate (B84403) prodrug of a palmarumycin CP1 derivative. This modification, which allows for intravenous administration, demonstrated that functionalizing the core structure to improve physicochemical properties is a viable strategy without losing the essential TrxR-1 inhibitory activity. nih.gov The parent compound is released from the prodrug under physiological conditions. nih.gov

Isomeric and Substituent Effects : The precise placement of substituents on the aromatic rings can dramatically alter biological efficacy. For example, a study on palmarumycin B6, a chlorinated analogue, revealed that its larvicidal activity was significantly higher (LC50 value of 32.7 μM) compared to its 8-chloro isomer (LC50 value of 227.3 μM). researchgate.net This highlights a strict structural requirement for this specific activity and underscores the importance of substituent positioning on the naphthalene (B1677914) core.

Antifungal Activity : The synthesis of other derivatives has led to compounds with potent antifungal properties. For instance, certain synthetic analogues of palmarumycin B9 showed excellent inhibitory activity against the phytopathogen Rhizoctonia solani. researchgate.net This indicates that modifications to the palmarumycin scaffold can tune its biological activity toward different therapeutic or agricultural applications.

Table 2: Summary of Structure-Activity Relationship Findings for Palmarumycin Analogues

| Compound/Analogue Series | Modification | Impact on Biological Efficacy | Reference |

|---|---|---|---|

| PX-916 (Prodrug of a Palmarumycin CP1 analogue) | Addition of a phosphate group to create a water-soluble prodrug | Retained potent TrxR-1 inhibition; improved solubility for in vivo administration | nih.gov |

| Palmarumycin B6 vs. 8-chloro isomer | Change in position of chlorine atom on the aromatic ring | Palmarumycin B6 showed significantly higher larvicidal activity | researchgate.net |

| Palmarumycin B9 Analogues (1l and 2n) | Modifications to the core structure | Exhibited excellent antifungal activity against Rhizoctonia solani | researchgate.net |

Future Directions and Translational Research Potential

Role of Palmarumycin CP2 in Preclinical Drug Discovery and Development Efforts

Preclinical development is a critical phase in drug discovery that assesses the safety and efficacy of a compound before it can be tested in humans. aristo-group.com This stage involves extensive laboratory and animal studies to gather data on toxicity, pharmacokinetics, and pharmacodynamics. aristo-group.com The primary goal is to determine if a drug candidate is safe and effective enough to proceed to clinical trials. aristo-group.comyoutube.com

This compound, a member of the palmarumycin family of antibiotics, has garnered attention for its potential in drug development. ontosight.ai Its broad spectrum of biological activities, including antimicrobial and antitumor effects, makes it a candidate for further investigation. ontosight.ai The process of moving a compound like this compound from discovery to clinical application is lengthy and expensive, with a high rate of failure for many candidates. peterattiamd.com However, the unique properties of this compound warrant continued exploration in preclinical studies. ontosight.aiuq.edu.au

Advancements in Synthetic Accessibility and Scalability for this compound and its Analogues

The advancement of synthetic methodologies is crucial for the continued investigation of this compound and its analogues. Efficient and scalable synthetic routes are necessary to produce sufficient quantities of these compounds for extensive biological testing and potential therapeutic use. scispace.com

Several research groups have reported on the synthesis of this compound and related compounds. researchgate.netrsc.org These synthetic strategies often focus on achieving high yields and stereoselectivity. For instance, a unified approach to the palmarumycin and preussomerin natural products has been developed, highlighting the progress in this area. Furthermore, total syntheses of various palmarumycin analogues have been achieved, which not only confirms their structures but also provides access to novel derivatives for structure-activity relationship (SAR) studies. researchgate.netrsc.orgnih.gov The ability to synthesize a range of analogues is critical for optimizing the biological activity and pharmacokinetic properties of the parent compound. researchgate.net

Application of Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Deeper Mechanistic Understanding

Omics-based technologies, such as proteomics and metabolomics, offer powerful tools for elucidating the mechanisms of action of bioactive compounds like this compound. researchgate.netfrontiersin.org Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of small-molecule metabolites within a biological system. researchgate.netfrontiersin.orgmdpi.com

By applying these approaches, researchers can gain a comprehensive understanding of how this compound affects cellular processes. For example, proteomics can identify protein targets of the compound and reveal changes in protein expression levels upon treatment. mdpi.commdc-berlin.de Metabolomics can provide insights into the metabolic pathways that are perturbed by this compound. researchgate.netfrontiersin.org The integration of proteomics and metabolomics data can help to build a more complete picture of the compound's biological effects and identify potential biomarkers for its activity. plos.org This detailed mechanistic information is invaluable for guiding further drug development efforts.

Exploration of Novel Biological Activities and Therapeutic Applications for this compound

While initially recognized for its antibiotic properties, ongoing research continues to uncover new biological activities for this compound and its derivatives, suggesting a broader range of therapeutic applications. ontosight.ai The palmarumycin family of compounds, in general, exhibits a wide array of bioactivities, including antifungal, antimicrobial, antitumor, and cytotoxic effects. nih.gov

Specifically, this compound has been investigated for its potential as an antitumor agent. acs.org The synthesis of novel analogues has allowed for the exploration of their cytotoxic activities against various cancer cell lines. researchgate.netnih.gov For example, some synthesized derivatives have shown significant inhibitory effects against human tumor cell lines. nih.gov Additionally, studies have explored the allelochemical activity of this compound, although in one study it did not show bioactivity against the specific fungi tested. The continued investigation into the diverse biological activities of this compound is crucial for identifying new therapeutic avenues. researchgate.net

Chemoinformatic and Computational Approaches in this compound Research

Chemoinformatics and computational drug design are playing an increasingly important role in natural product research, including the study of this compound. schrodinger.comscielo.org.mx These approaches utilize computational methods to analyze chemical data, predict biological activities, and guide the design of new compounds. schrodinger.comchemrxiv.org

For this compound, chemoinformatic tools can be used to analyze its physicochemical properties and structural features. Databases like COCONUT provide detailed chemoinformatic characterizations, including molecular descriptors and chemical classifications, which are valuable for drug discovery projects. naturalproducts.net Computational techniques such as molecular docking and virtual screening can be employed to identify potential protein targets for this compound and to screen for other bioactive compounds with similar properties. schrodinger.comscielo.org.mx These in silico methods can help to prioritize compounds for experimental testing, thereby accelerating the drug discovery process. scielo.org.mx

Q & A

Q. How can researchers mitigate challenges in this compound’s regioselective functionalization during derivatization?

- Methodological Answer : Employ protecting groups (e.g., TBS ethers) for hydroxyl moieties prior to oxidation/reduction steps. Monitor reaction progress via TLC/LC-MS and optimize solvent polarity (e.g., benzene vs. DCM) to favor desired intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.